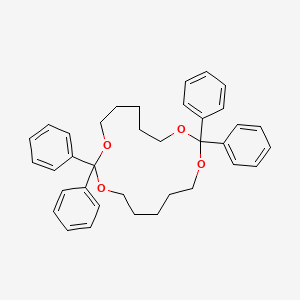
2,2,10,10-Tetraphenyl-1,3,9,11-tetraoxacyclohexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,10,10-Tetraphenyl-1,3,9,11-tetraoxacyclohexadecane:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,10,10-Tetraphenyl-1,3,9,11-tetraoxacyclohexadecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tetraphenylmethane with formaldehyde in the presence of an acid catalyst to form the desired tetraoxacyclohexadecane ring. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 2,2,10,10-Tetraphenyl-1,3,9,11-tetraoxacyclohexadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted phenyl derivatives .
Scientific Research Applications
2,2,10,10-Tetraphenyl-1,3,9,11-tetraoxacyclohexadecane has several applications in scientific research, including:
Chemistry: It is used as a model compound for studying the reactivity and stability of large ring systems.
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery system due to its ability to encapsulate small molecules.
Mechanism of Action
The mechanism by which 2,2,10,10-Tetraphenyl-1,3,9,11-tetraoxacyclohexadecane exerts its effects is primarily related to its ability to interact with other molecules through non-covalent interactions. The compound’s large ring structure allows it to form stable complexes with various substrates, which can influence the reactivity and stability of these substrates. Molecular targets and pathways involved in these interactions are still under investigation, but they likely include hydrogen bonding, π-π stacking, and van der Waals forces .
Comparison with Similar Compounds
2,2,10,10-Tetramethyl-1,3,9,11-tetraoxacyclohexadecane: This compound is similar in structure but has methyl groups instead of phenyl groups.
1,1,2,2-Tetraphenylethylene: Another compound with multiple phenyl groups, but with a different core structure.
1,1,4,4-Tetraphenyl-1,3-butadiene: Similar in having multiple phenyl groups, but with a different arrangement and reactivity
Uniqueness: 2,2,10,10-Tetraphenyl-1,3,9,11-tetraoxacyclohexadecane is unique due to its large ring structure and the presence of four oxygen atoms within the ring. This gives it distinct chemical and physical properties compared to other similar compounds, such as enhanced stability and the ability to form complex structures with other molecules .
Properties
CAS No. |
91491-63-3 |
|---|---|
Molecular Formula |
C36H40O4 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
2,2,10,10-tetraphenyl-1,3,9,11-tetraoxacyclohexadecane |
InChI |
InChI=1S/C36H40O4/c1-7-19-31(20-8-1)35(32-21-9-2-10-22-32)37-27-15-5-17-29-39-36(33-23-11-3-12-24-33,34-25-13-4-14-26-34)40-30-18-6-16-28-38-35/h1-4,7-14,19-26H,5-6,15-18,27-30H2 |
InChI Key |
HJSQRQUBODKKHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(OCCCCCOC(OCC1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


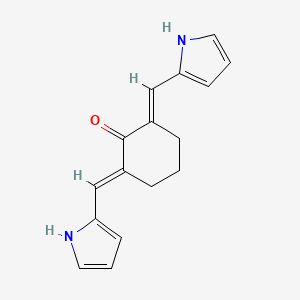
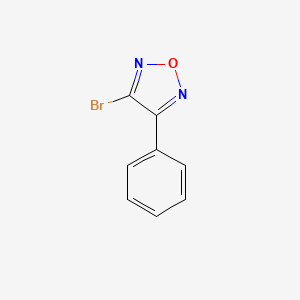
![Decahydro-2H-7,11-methanopyrido[1,2-a]azocine](/img/structure/B14369974.png)
![Diethyl [1-(benzenesulfonyl)ethenyl]phosphonate](/img/structure/B14369982.png)
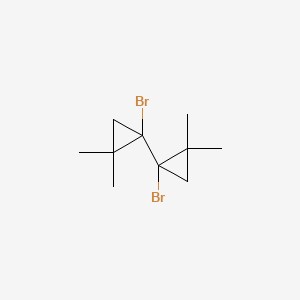
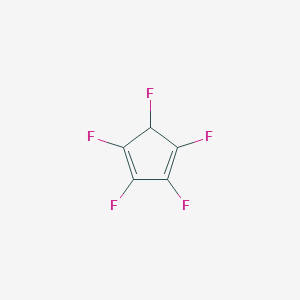

![N-[(2-amino-1-phenylethylidene)amino]-2,4-dinitroaniline](/img/structure/B14370003.png)

![3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate](/img/structure/B14370028.png)
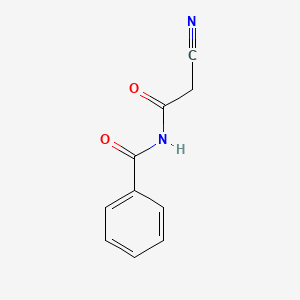
![3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one](/img/structure/B14370039.png)
![N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide](/img/structure/B14370041.png)

